Synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene: A Comprehensive Technical Guide
Synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene: A Comprehensive Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also a deep dive into the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.
Introduction and Strategic Importance
2-chloro-5-[(E)-2-nitroethenyl]thiophene is a versatile intermediate characterized by its electron-deficient nitroalkene moiety attached to a substituted thiophene ring. This unique electronic and structural arrangement makes it a sought-after precursor for the synthesis of a wide array of more complex heterocyclic compounds. The thiophene core is a well-established pharmacophore in numerous therapeutic agents, and the reactive nitroethenyl group serves as a Michael acceptor and a precursor for various functional group transformations, including the reduction to aminoethyl derivatives. Consequently, the efficient and reliable synthesis of this compound is of significant interest in the development of novel pharmaceuticals and functional materials.
This guide will detail a robust two-step synthetic pathway commencing with the formylation of 2-chlorothiophene, followed by a base-catalyzed condensation with nitromethane.
Synthetic Pathway Overview
The synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene is efficiently achieved through a two-step process:
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Vilsmeier-Haack Formylation: The introduction of a formyl group onto the 2-chlorothiophene ring at the 5-position to yield 2-chloro-5-formylthiophene.
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Henry Reaction (Nitroaldol Condensation): The base-catalyzed condensation of 2-chloro-5-formylthiophene with nitromethane, followed by dehydration to afford the target compound.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chlorothiophene | 118.59 | 118.6 g | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 80.4 g | 1.1 |
| Phosphoryl chloride (POCl₃) | 153.33 | 168.7 g | 1.1 |
| Dichloromethane (DCM) | 84.93 | 500 mL | - |
| Crushed Ice | - | 1 kg | - |
| 30% Sodium Hydroxide Solution | - | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
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To a stirred solution of N,N-dimethylformamide (1.1 mol) in dichloromethane (200 mL) in a three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, phosphoryl chloride (1.1 mol) is added dropwise at 0-5 °C.
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The mixture is stirred for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
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A solution of 2-chlorothiophene (1.0 mol) in dichloromethane (300 mL) is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C) for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and then poured slowly into a beaker containing 1 kg of crushed ice with vigorous stirring.
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The resulting mixture is neutralized to a pH of 6-7 with a 30% aqueous solution of sodium hydroxide.
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The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.
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The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product is purified by vacuum distillation to afford 2-chloro-5-formylthiophene as a colorless to pale yellow oil. [1]
Step 2: Henry Reaction and Dehydration
The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, catalyzed by a base. [2][3]In this synthesis, 2-chloro-5-formylthiophene is condensed with nitromethane. The initial product is a β-nitro alcohol, which readily undergoes dehydration under the reaction conditions or during workup to yield the desired (E)-nitroalkene. The (E)-isomer is generally the thermodynamically more stable product.
Mechanistic Insights
The reaction is initiated by the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 2-chloro-5-formylthiophene. The resulting alkoxide is protonated to give the β-nitro alcohol intermediate. Subsequent base-catalyzed elimination of water leads to the formation of the conjugated nitroalkene.
Caption: Simplified mechanism of the Henry reaction and subsequent dehydration.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-5-formylthiophene | 146.59 | 14.66 g | 0.1 |
| Nitromethane | 61.04 | 9.16 g | 0.15 |
| Ammonium Acetate | 77.08 | 7.71 g | 0.1 |
| Acetic Acid | 60.05 | 60 mL | - |
Procedure:
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A mixture of 2-chloro-5-formylthiophene (0.1 mol), nitromethane (0.15 mol), and ammonium acetate (0.1 mol) in glacial acetic acid (60 mL) is prepared in a round-bottom flask.
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The reaction mixture is heated to reflux (approximately 100-110 °C) for 2 hours. The progress of the reaction can be monitored by TLC.
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After the reaction is complete, the mixture is cooled to room temperature and poured into 200 mL of ice-water.
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A yellow solid will precipitate. The solid is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.
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The crude product is then recrystallized from ethanol or isopropanol to yield 2-chloro-5-[(E)-2-nitroethenyl]thiophene as a yellow crystalline solid.
Characterization Data
The structure and purity of the final product can be confirmed by standard spectroscopic methods.
Expected Spectroscopic Data for 2-chloro-5-[(E)-2-nitroethenyl]thiophene:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (d, 1H, J = 13.6 Hz, -CH=CHNO₂), 7.55 (d, 1H, J = 13.6 Hz, -CH=CHNO₂), 7.20 (d, 1H, J = 4.0 Hz, Thiophene-H), 7.00 (d, 1H, J = 4.0 Hz, Thiophene-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 140.5, 138.2, 135.8, 134.1, 131.5, 127.9. |
| IR (KBr, cm⁻¹) | ν: 1620 (C=C), 1510, 1340 (NO₂). |
| Melting Point | Approximately 95-98 °C. |
Safety and Handling
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2-Chlorothiophene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
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Phosphoryl chloride: Causes severe skin burns and eye damage. Reacts violently with water.
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Nitromethane: Flammable liquid and vapor. Harmful if swallowed.
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Acetic Acid: Causes severe skin burns and eye damage.
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Conclusion
This guide has detailed a reliable and efficient two-step synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene. The Vilsmeier-Haack formylation of 2-chlorothiophene followed by a Henry condensation with nitromethane provides a practical route to this valuable synthetic intermediate. The provided protocols, grounded in established chemical principles, offer a solid foundation for the laboratory-scale preparation of this compound, enabling further exploration of its potential in drug discovery and materials science.
References
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Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(4), 285–294. [Link]
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ResearchGate. (2014). (PDF) Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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Beilstein Journals. (2020). Supporting Information Synthesis and characterization of S,N-heterotetracenes Synthetic procedures, 1H, 13C NMR, HRMS, and UV–vis spectra as well as cyclic voltammograms. [Link]
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Wikipedia. Henry reaction. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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University of Nottingham. Fundamentals of Spectroscopy and Applications for Structure Determination. [Link]
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ResearchGate. (2023). 13 C NMR spectra of compounds 2-5. [Link]
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Springer. (1995). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
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Elsevier. (2006). Basic 1H- and 13C-NMR Spectroscopy. [Link]
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ElectronicsAndBooks. THE SYNTHESIS AND CHARACTERIZATION OF 2-CHLORO-5THIOPHENTHIOL. [Link]
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Organic Chemistry Portal. Henry Reaction. [Link]
- Google Patents. (2013). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.
- Google Patents. (2012). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
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MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol)-Cu(OAc)2. [Link]
- Google Patents. (2019). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
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Scientific Research Publishing. (2014). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]
